molecular formula C9H9N B124966 3-Ethynyl-4-methylaniline CAS No. 134690-40-7

3-Ethynyl-4-methylaniline

Cat. No. B124966
M. Wt: 131.17 g/mol
InChI Key: PWLCLSPCHRYXHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethynyl-4-methylaniline is a chemical compound that is part of a broader class of organic molecules with potential applications in various fields, including pharmaceuticals and materials science. While the provided papers do not directly discuss 3-Ethynyl-4-methylaniline, they do provide insights into related compounds and their synthesis, molecular structure, and chemical properties, which can be informative for understanding the characteristics of 3-Ethynyl-4-methylaniline.

Synthesis Analysis

The synthesis of related compounds, such as 3-substituted-6-(3-ethyl-4-methylanilino)uracils (EMAU), involves direct alkylation and subsequent reactions with 3-ethyl-4-methylaniline and its hydrochloride . This method demonstrates the potential for creating a variety of substituted anilines, which could be adapted for the synthesis of 3-Ethynyl-4-methylaniline. The high yields and the ability to introduce different substituents suggest that similar strategies could be employed for the synthesis of 3-Ethynyl-4-methylaniline.

Molecular Structure Analysis

The molecular structure and interactions of related compounds have been characterized using techniques such as X-ray crystallography, FT-IR, UV-Visible spectroscopy, and computational methods . These studies provide a detailed understanding of the geometries and electronic structures of the molecules, which are crucial for predicting the behavior and reactivity of 3-Ethynyl-4-methylaniline. The use of computational methods, such as DFT calculations, can also be applied to 3-Ethynyl-4-methylaniline to predict its molecular structure and properties.

Chemical Reactions Analysis

The Suzuki cross-coupling reaction has been employed to synthesize (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives, indicating the versatility of aniline derivatives in chemical reactions . The successful incorporation of various functional groups through this reaction suggests that 3-Ethynyl-4-methylaniline could also participate in similar cross-coupling reactions, potentially leading to a wide range of products with diverse properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored through experimental and theoretical methods. Theoretical calculations of non-linear optical properties and thermodynamic correlation functions provide insights into the potential applications of these compounds . Additionally, reactivity descriptors such as ionization energy, electron affinity, chemical hardness, and index of nucleophilicity have been calculated for synthesized molecules . These descriptors are essential for understanding the reactivity of 3-Ethynyl-4-methylaniline and can guide the development of new materials or pharmaceuticals.

Scientific Research Applications

Spectroscopic Analysis and Material Characterization

3-Ethynyl-4-methylaniline has been utilized in the synthesis and characterization of various compounds. For instance, in a study, compounds including (E)-N-((2-ethoxynaphthalen-1-yl)methylene)-3-methylaniline were synthesized and characterized through techniques like single-crystal X-ray diffraction, FT-IR, UV–Visible spectroscopy, and computational methods. This enabled a deep understanding of their molecular geometries, intra- and inter-molecular interactions, characteristic infrared bands, and electronic bands. Such comprehensive analysis aids in determining the potential applications of these compounds in various fields like material sciences and pharmaceuticals (Yıldırım et al., 2016).

Optical and Electronic Applications

In the field of electronics and optics, derivatives of ethynyl compounds such as 3-Ethynyl-chlorin have been synthesized and modified to explore their optical properties. These compounds have been used to form chlorin derivatives possessing a series of substituted ethynyl groups, indicating their potential in optical applications and possibly in the development of new materials for electronic devices (Sasaki et al., 2008).

Chemical Synthesis and Molecular Interactions

Ethynylated compounds, including 3-Ethynyl-4-methylaniline derivatives, have been actively studied in the context of chemical synthesis. For instance, ethynylated-thiourea derivatives were designed, synthesized, and characterized for the detection of carbon dioxide (CO2) gas, indicating their potential as sensing materials. The study of these compounds contributes to the understanding of molecular interactions and the development of new materials for environmental monitoring (Daud et al., 2019).

Safety And Hazards

The safety information available indicates that 3-Ethynyl-4-methylaniline is a substance that requires caution. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-ethynyl-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-3-8-6-9(10)5-4-7(8)2/h1,4-6H,10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLCLSPCHRYXHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80631311
Record name 3-Ethynyl-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethynyl-4-methylaniline

CAS RN

134690-40-7
Record name 3-Ethynyl-4-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134690-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethynyl-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethynyl-4-methylaniline
Reactant of Route 2
Reactant of Route 2
3-Ethynyl-4-methylaniline
Reactant of Route 3
Reactant of Route 3
3-Ethynyl-4-methylaniline
Reactant of Route 4
Reactant of Route 4
3-Ethynyl-4-methylaniline
Reactant of Route 5
3-Ethynyl-4-methylaniline
Reactant of Route 6
3-Ethynyl-4-methylaniline

Citations

For This Compound
2
Citations
UF Röhrig, SR Majjigapu, A Grosdidier… - Journal of medicinal …, 2012 - ACS Publications
… Synthesized from 3-ethynyl-4-methylaniline (71) and TMSN 3 according to the general procedure to afford 42 as yellow semisolid in 40% yield. IR (film): ν 3349, 3136, 2925, 1619, 1493…
Number of citations: 172 pubs.acs.org
Y Zhai, X Zhang, D Yan, X Wang, K Tian, Z Zhang… - 2023 - researchsquare.com
… EA), 120 3-EA, 4-ethynylaniline (4-EA), 3-ethynyl-N-methylaniline (3E-MA), 5-ethynylpyridin-3-amine 121 (5EP-3A), N-(2-aminophenyl)pent-4-ynamide (NPA), 3-ethynyl-4-methylaniline …
Number of citations: 2 www.researchsquare.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.